InChI=1S/C7H7N5O4/c1-10-4-3 (5 (13)11 (2)7 (10)14)8-6 (9-4)12 (15)16/h1-2H3, (H,8,9)
. The Canonical SMILES representation is CN1C2=C (C (=O)N (C1=O)C)NC (=N2) [N+] (=O) [O-]
. 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione, commonly referred to by its chemical name, is a purine derivative with significant implications in various scientific fields. This compound has garnered attention due to its potential applications in pharmacology and biochemistry.
The compound is classified under the purine family, which includes essential biomolecules such as nucleotides and nucleic acids. Its CAS Registry Number is 2099-73-2, and it is also known by several synonyms, including 8-Nitrotheophylline and 1,3-Dimethyl-8-nitro-1H-purine-2,6(3H,9H)-dione . The molecular formula for this compound is C7H7N5O4, with a molecular weight of 225.16 g/mol .
The synthesis of 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione typically involves the nitration of the corresponding dimethylpurine precursor. Common synthetic routes include:
The reaction conditions often require careful control of temperature and reaction time to ensure selectivity and yield. For example, maintaining low temperatures during nitration can help prevent over-nitration or decomposition of sensitive intermediates.
The molecular structure of 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione features a purine ring system with two methyl groups at the 1 and 3 positions and a nitro group at the 8 position. The structural formula can be represented as follows:
The InChI key for this compound is BOVYQFZLQXKZHE-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure across databases .
1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione can participate in various chemical reactions typical of purines:
These reactions often require specific catalysts or conditions (e.g., temperature, pH) to proceed efficiently. For instance, catalytic hydrogenation may be used to selectively reduce nitro groups.
The mechanism of action for 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione primarily revolves around its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Studies have shown that modifications at the 8-position significantly influence the pharmacological properties of purines like this compound .
The physical properties of 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem .
1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione has various applications in scientific research:
Its versatility makes it a valuable compound in both academic research and potential pharmaceutical development .
The synthesis of 1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione (CAS 2099-73-2) predominantly follows multi-step pathways originating from xanthine derivatives, with theophylline serving as the principal precursor. The most established route involves a two-step nitration and methylation sequence optimized for yield and purity. In the initial step, theophylline undergoes electrophilic aromatic nitration using a mixture of concentrated nitric and sulfuric acids (1:1 v/v) at 0-5°C. This carefully controlled exothermic reaction specifically targets the C8 position of the purine ring, yielding 8-nitrotheophylline as a crystalline intermediate [1] [5].
The second stage involves selective N-methylation at the N7 position using methyl iodide in the presence of a mild base (typically potassium carbonate) in anhydrous dimethylformamide (DMF). This step requires precise stoichiometric control to prevent over-alkylation and quaternary salt formation. The final product precipitates as a yellow crystalline solid after neutralization and purification via recrystallization from aqueous ethanol, achieving typical yields of 68-75% [1] [5] [9]. Alternative pathways include the direct nitration of 1,3-dimethylxanthine under modified conditions employing fuming nitric acid and acetic anhydride, which accelerates the reaction but necessitates stringent temperature control to prevent oxidative decomposition [5].
Table 1: Multi-Step Synthesis from Theophylline
Step | Reactants/Conditions | Target Intermediate | Key Parameters | Yield |
---|---|---|---|---|
1 | Theophylline, HNO₃/H₂SO₄ (0-5°C, 4h) | 8-Nitrotheophylline | Temperature control, acid ratio | 80-85% |
2 | 8-Nitrotheophylline, CH₃I, K₂CO₃ (DMF, 50°C) | 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione | Stoichiometry, reaction time | 85-88% |
Purification | Recrystallization (ethanol/water) | Final product | Solvent ratio, cooling gradient | 95% purity |
The nitro group at C8 position in 1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione serves as a critical handle for further functionalization due to its electron-withdrawing properties and susceptibility to nucleophilic displacement. This functionality enables the synthesis of diverse purine analogs through strategic transformations:
Nucleophilic aromatic substitution (SNAr) proceeds efficiently with primary and secondary amines under mild conditions (50-60°C in DMSO or NMP). The reaction exhibits exceptional regioselectivity at C8, where the nitro group is displaced by nucleophiles such as alkylamines, arylamines, and hydrazines, forming 8-aminopurine derivatives. Reactivity follows the trend aliphatic amines > hydrazines > aromatic amines, with electron-deficient anilines requiring elevated temperatures (80-100°C) [6].
Reduction to amino derivatives employs catalytic hydrogenation (Pd/C, H₂, 40 psi) or chemical reductants (SnCl₂/HCl, Zn/AcOH). The catalytic method provides superior selectivity but requires careful catalyst poisoning control to prevent over-reduction of the purine core. Chemical reduction with tin(II) chloride dihydrate in ethanolic HCl (reflux, 3h) quantitatively generates the corresponding 8-amino derivative, which serves as a precursor for azo-coupling and diazotization reactions [6] [7]. Solvent effects profoundly influence functionalization kinetics: polar aprotic solvents (DMSO, DMF, NMP) enhance nitro group reactivity by 3-5 fold compared to protic solvents due to improved charge stabilization in transition states [6].
Methylation and benzylation strategies significantly impact the physicochemical and biological properties of 8-nitropurine derivatives. The standard methylation protocol utilizes methyl iodide with anhydrous potassium carbonate in DMF at 50-60°C for 4-6 hours. This method achieves high N7 selectivity (>95%) with minimal O-alkylation byproducts (<3%), facilitated by the superior nucleophilicity of the imidazole nitrogen compared to the carbonyl oxygens [1] [5].
In contrast, benzylation approaches employ benzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂) to overcome solubility limitations. The benzylated analog 7-benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione (CAS 155581-78-5) exhibits distinct electronic properties due to the electron-donating benzyl group, which increases the electron density at N7 and moderately activates the C6 carbonyl toward nucleophiles. Comparative analysis reveals three key differences:
Table 2: Methylation vs Benzylation Comparative Analysis
Parameter | Methylation Approach | Benzylation Approach | Significance |
---|---|---|---|
Reagent | Methyl iodide/K₂CO₃/DMF | Benzyl bromide/Bu₄NBr/NaOH/CH₂Cl₂ | Benzylation requires phase-transfer catalyst |
Reaction Time | 4-6 hours | 8-12 hours | Steric hindrance slows benzylation |
logP (Calculated) | 0.2 | 1.3 | Enhanced membrane permeability in benzyl derivatives |
Electronic Effect (HOMO eV) | -8.9 | -8.1 | Benzyl group increases electron density on purine ring |
Selectivity | >95% N7-methylation | >90% N7-benzylation | Comparable regioselectivity |
Advanced catalytic systems enable direct construction and late-stage modification of the 8-nitropurine scaffold. Transition-metal catalyzed cross-coupling employs Pd(PPh₃)₄/CuI co-catalysis for Sonogashira reactions at C8, replacing the nitro group with alkynes under mild conditions (40°C, DMF/Et₃N). This catalytic system achieves 70-85% conversion with minimal protode-nitration byproducts (<5%) [6] [7].
Microwave-assisted catalysis significantly accelerates purine assembly using zeolite-encapsulated Cu(II) catalysts under solvent-free conditions. This technique reduces reaction times from hours to minutes (8-12 minutes at 150W) while improving yields by 15-20% compared to conventional heating. The confined spaces within zeolite pores enhance regioselectivity by restricting transition-state geometries [6]. Photoredox catalysis has emerged for radical functionalization at C8 using fac-Ir(ppy)₃ under blue LED irradiation. This system generates aryl radicals from diazonium salts that couple efficiently with the nitro-purine anion, enabling C8-aryl bond formation without nitro group displacement—a transformation unattainable via classical methods [7].
Table 3: Catalytic Systems for Purine Functionalization
Catalytic System | Reaction Type | Conditions | Key Advantages | Limitations |
---|---|---|---|---|
Pd(PPh₃)₄/CuI (5 mol%) | Sonogashira coupling | DMF/Et₃N, 40°C, 6h | Tolerates terminal alkynes | Requires inert atmosphere |
Zeolite-Cu(II) (10 wt%) | Purine alkylation | Solvent-free, μW 150W, 8-12min | Enhanced regioselectivity, rapid | Catalyst recycling challenges |
fac-Ir(ppy)₃ (2 mol%) | Photoredox arylation | CH₃CN, blue LEDs, rt | Direct C-H functionalization | Limited to electron-poor aryl groups |
Biocatalytic approaches utilizing immobilized purine nucleoside phosphorylases (PNPs) enable enantioselective modifications at the imidazole ring. Engineered PNPs from E. coli catalyze the transglycosylation of 8-nitropurine bases with ribose donors, achieving >90% enantiomeric excess for β-D-ribofuranoside derivatives—key intermediates for modified nucleosides [6]. These catalytic innovations demonstrate significant improvements over classical stoichiometric methods in terms of atom economy, step efficiency, and functional group tolerance.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9